

Solubility Profile of 2-Chloro-6-methyl-4-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-6-methyl-4-nitropyridine

Cat. No.: B1296565

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **2-Chloro-6-methyl-4-nitropyridine** in common laboratory solvents. Due to the limited availability of specific quantitative data for this compound, this guide leverages qualitative information from closely related structural analogs to infer its likely solubility profile. Furthermore, a detailed, standardized experimental protocol for determining solubility via the gravimetric method is presented, enabling researchers to generate precise quantitative data.

Inferred Solubility Profile

Based on the solubility data of structurally similar nitropyridine derivatives, **2-Chloro-6-methyl-4-nitropyridine** is anticipated to exhibit poor solubility in aqueous solutions and good solubility in a range of common organic solvents. The presence of the nitro group and the chlorinated pyridine ring contributes to its relatively nonpolar character.

Table 1: Qualitative Solubility of **2-Chloro-6-methyl-4-nitropyridine** and Related Analogs

Compound	Water	Methanol	Common Organic Solvents (e.g., Ether, Chloroform)
2-Chloro-6-methyl-4-nitropyridine (Inferred)	Poor	Soluble	Good
2-Chloro-5-nitropyridine	Sparingly Soluble	Soluble (hot)	Good[1][2]
2-Chloro-4-methyl-5-nitropyridine	Insoluble	-	Soluble (e.g., Ether, Carbon Tetrachloride) [3]

Experimental Protocol: Gravimetric Determination of Solubility

The following is a generalized, yet detailed, protocol for the quantitative determination of the solubility of **2-Chloro-6-methyl-4-nitropyridine** in various solvents using the gravimetric method. This method is a reliable and widely used technique for establishing precise solubility data.[4][5][6][7]

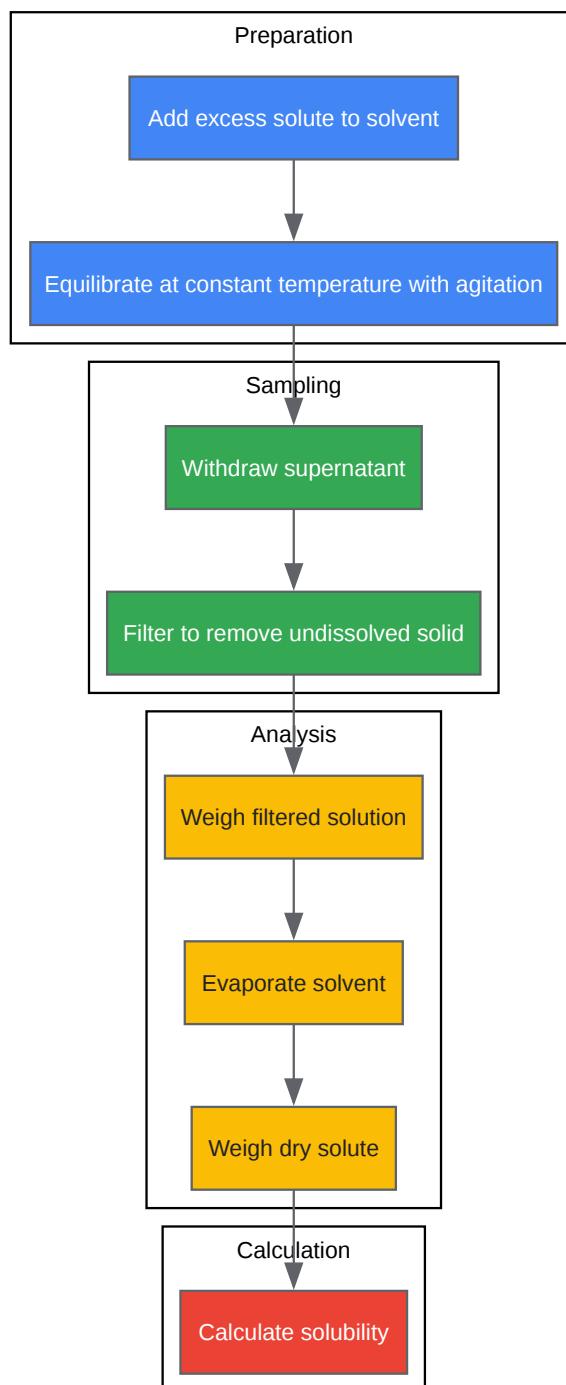
Objective: To determine the concentration of a saturated solution of **2-Chloro-6-methyl-4-nitropyridine** in a specific solvent at a controlled temperature.

Materials:

- **2-Chloro-6-methyl-4-nitropyridine** (solute)
- Selected laboratory solvent (e.g., water, ethanol, acetone, methanol, etc.)
- Analytical balance (accurate to ± 0.0001 g)
- Thermostatic shaker or water bath
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- Pre-weighed glass vials or evaporating dishes

- Drying oven or vacuum desiccator
- Calibrated pipettes and glassware

Procedure:


- Preparation of a Saturated Solution:
 - Add an excess amount of **2-Chloro-6-methyl-4-nitropyridine** to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.
 - Place the container in a thermostatic shaker or water bath set to the desired experimental temperature.
 - Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure the solution reaches saturation.
- Sample Withdrawal and Filtration:
 - Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
 - Carefully withdraw a known volume (e.g., 1-5 mL) of the supernatant using a calibrated pipette.
 - Immediately filter the withdrawn sample using a syringe filter into a pre-weighed, clean, and dry glass vial or evaporating dish. This step is critical to remove any undissolved solid particles.
- Solvent Evaporation:
 - Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.
 - Carefully evaporate the solvent from the vial. This can be achieved by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute, or by using a vacuum desiccator.

- Mass Determination and Calculation:
 - Once the solvent is completely evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial containing the dry solute.
 - The mass of the dissolved solute is the final weight of the vial minus the initial tare weight of the empty vial.
 - The mass of the solvent is the total mass of the solution minus the mass of the dissolved solute.
 - Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

Experimental Workflow Visualization

The following diagram illustrates the logical steps involved in the gravimetric determination of solubility.

Gravimetric Solubility Determination Workflow

[Click to download full resolution via product page](#)

Caption: Gravimetric solubility determination workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. myuchem.com [myuchem.com]
- 2. 2-Chloro-5-nitropyridine | 4548-45-2 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. pharmacyjournal.info [pharmacyjournal.info]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pharmajournal.net [pharmajournal.net]
- To cite this document: BenchChem. [Solubility Profile of 2-Chloro-6-methyl-4-nitropyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1296565#solubility-of-2-chloro-6-methyl-4-nitropyridine-in-common-lab-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com